(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol
CAS No.: 25269-17-4
Cat. No.: VC0191579
Molecular Formula: C20H34O
Molecular Weight: 290.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25269-17-4 |
---|---|
Molecular Formula | C20H34O |
Molecular Weight | 290.48 |
IUPAC Name | (1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |
Standard InChI | InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1 |
SMILES | CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |
Introduction
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a complex organic compound with a specific stereochemical configuration. It belongs to the class of cyclotetradecatrienols, which are known for their unique structural features and potential biological activities. This compound is characterized by its molecular formula, C20H34O, and molecular weight of approximately 290.5 g/mol .
Stereochemistry
The stereochemical configuration is crucial for its biological activity and chemical reactivity. The compound has specific R and S configurations at different carbon atoms, which influence its interactions with other molecules .
Synthesis and Preparation
The synthesis of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol typically involves complex organic reactions that require precise control over stereochemistry. While specific synthesis routes for this compound are not detailed in the available literature, similar cyclotetradecatrienols are often synthesized through multi-step reactions involving cyclization and stereoselective transformations .
Research Findings and Applications
While there are no specific research findings directly related to this compound, cyclotetradecatrienols in general are of interest due to their potential applications in pharmaceuticals and natural products chemistry. Their unique structures make them candidates for further investigation into biological activities and potential therapeutic uses.
Data Table
Property | Value |
---|---|
Molecular Formula | C20H34O |
Molecular Weight | 290.5 g/mol |
CAS Number | Not specified for this exact stereochemistry, but related compounds have CAS numbers like 25269-17-4 |
Stereochemistry | (1R,2Z,4S,7E,11E) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume